1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings, fluorine atoms, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of pyrazole rings and the introduction of fluorine atoms. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Nucleophilic substitution:
Sulfonation: The addition of the sulfonamide group is achieved through sulfonation reactions.
Coupling reactions: These are used to link different parts of the molecule together.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(DIFLUOROMETHYL)-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
The uniqueness of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C19H22F3N5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H22F3N5O2S/c1-4-25-10-16(13(2)23-25)11-26(9-15-5-7-17(20)8-6-15)30(28,29)18-12-27(19(21)22)24-14(18)3/h5-8,10,12,19H,4,9,11H2,1-3H3 |
InChI Key |
KIVPOYHLIYOQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3C)C(F)F |
Origin of Product |
United States |
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